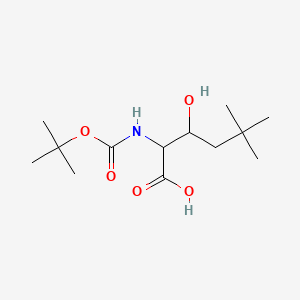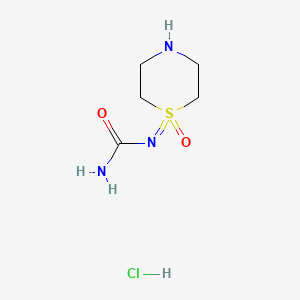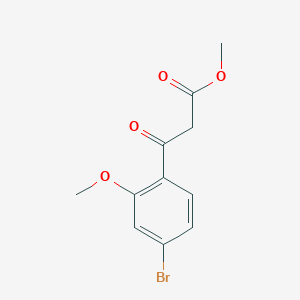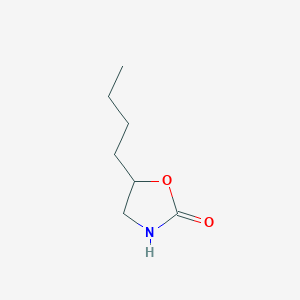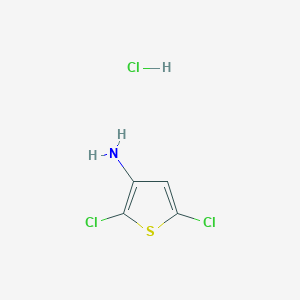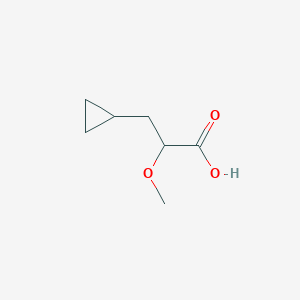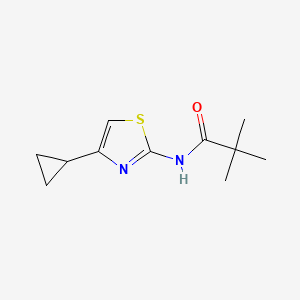
n-(4-Cyclopropylthiazol-2-yl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-(4-Cyclopropylthiazol-2-yl)pivalamide: is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The presence of a cyclopropyl group and a pivalamide moiety in this compound makes it a unique and potentially bioactive molecule .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of n-(4-Cyclopropylthiazol-2-yl)pivalamide typically involves the reaction of 4-cyclopropylthiazole with pivaloyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride . The general reaction scheme is as follows:
4-Cyclopropylthiazole+Pivaloyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
化学反応の分析
Types of Reactions: n-(4-Cyclopropylthiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: Electrophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiazolidines.
Substitution: Formation of alkylated or acylated thiazole derivatives.
科学的研究の応用
n-(4-Cyclopropylthiazol-2-yl)pivalamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential anticancer properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of n-(4-Cyclopropylthiazol-2-yl)pivalamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, leading to inhibition or activation of biological processes. The cyclopropyl group may enhance the binding affinity and specificity of the compound to its targets .
類似化合物との比較
Pivalamide: A simple amide substituted with a tert-butyl group.
Thiazole Derivatives: Compounds containing the thiazole ring with various substituents.
Comparison: n-(4-Cyclopropylthiazol-2-yl)pivalamide is unique due to the presence of both the cyclopropyl and pivalamide groups, which may enhance its biological activity and specificity compared to other thiazole derivatives and pivalamides .
特性
分子式 |
C11H16N2OS |
|---|---|
分子量 |
224.32 g/mol |
IUPAC名 |
N-(4-cyclopropyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide |
InChI |
InChI=1S/C11H16N2OS/c1-11(2,3)9(14)13-10-12-8(6-15-10)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,12,13,14) |
InChIキー |
SNSVMMXFYJPMSF-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)C2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



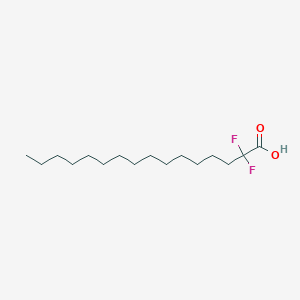
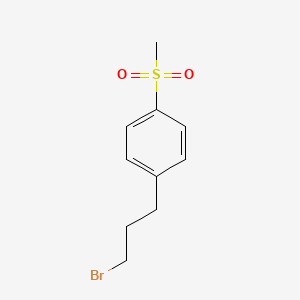
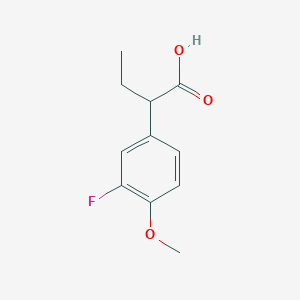
![3-({Bicyclo[2.2.1]heptan-2-yl}methyl)piperidine](/img/structure/B13582774.png)
